An In-depth Technical Guide to N'-Boc-N-(Gly-Oleoyl)-Lys: Function and Applications
An In-depth Technical Guide to N'-Boc-N-(Gly-Oleoyl)-Lys: Function and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-Boc-N-(Gly-Oleoyl)-Lysine is a crucial lipidated amino acid derivative that serves as a cornerstone in modern peptide drug development and bioconjugation. Its unique trifunctional structure, comprising a Boc-protected alpha-amino group, a re-activatable epsilon-amino group, and a lipophilic oleoyl-glycyl moiety, offers a versatile platform for enhancing the therapeutic potential of peptides. The primary function of this molecule is to facilitate peptide lipidation, a key strategy to overcome the inherent pharmacokinetic limitations of peptide-based therapeutics, such as short in-vivo half-life and rapid renal clearance. This guide provides a comprehensive overview of the function of N'-Boc-N-(Gly-Oleoyl)-Lys, including its role in peptide synthesis, its impact on the pharmacokinetic and pharmacodynamic properties of peptides, and its emerging applications in targeted drug delivery systems like PROTACs.
Core Function: A Lipidated Building Block for Enhanced Peptide Therapeutics
The fundamental role of N'-Boc-N-(Gly-Oleoyl)-Lys lies in its utility as a specialized building block in solid-phase peptide synthesis (SPPS). The incorporation of this molecule into a peptide sequence imparts a lipid character to the final peptide, a process known as lipidation. This modification is a clinically validated strategy to improve the pharmacological properties of peptide and protein drugs.[1]
The oleoyl (B10858665) group, a monounsaturated fatty acid, provides the lipophilic anchor. This lipid tail can reversibly bind to circulating albumin, a plasma protein, effectively creating a circulating reservoir of the peptide drug. This association with albumin significantly increases the hydrodynamic radius of the peptide, preventing its rapid clearance by the kidneys and prolonging its circulation half-life. The glycine (B1666218) spacer between the oleoyl chain and the lysine (B10760008) backbone provides flexibility and can influence the overall properties of the resulting lipopeptide.
The tert-butyloxycarbonyl (Boc) group on the N'-alpha-amino position is a standard protecting group in peptide synthesis. It ensures that the alpha-amino group does not participate in unwanted side reactions during the coupling of subsequent amino acids in the peptide chain. The Boc group can be selectively removed under acidic conditions to allow for the stepwise elongation of the peptide.
Applications in Drug Development
The primary application of N'-Boc-N-(Gly-Oleoyl)-Lys is in the development of long-acting peptide therapeutics. By extending the half-life of peptides, this modification allows for less frequent dosing regimens, improving patient compliance and therapeutic outcomes.
Furthermore, N'-Boc-N-(Gly-Oleoyl)-Lys is utilized in the construction of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The alkyl chain of the oleoyl group in N'-Boc-N-(Gly-Oleoyl)-Lys can be incorporated as part of the linker connecting the target-binding and E3 ligase-binding moieties of the PROTAC.
Experimental Protocols
Hypothetical Synthesis Workflow of N'-Boc-N-(Gly-Oleoyl)-Lys
The synthesis would likely involve a multi-step process:
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Protection of Lysine: The synthesis would begin with the selective protection of the α-amino group of L-lysine with a Boc group, yielding Nα-Boc-L-lysine.
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Activation of Oleic Acid: Oleic acid would be activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester or another active ester.
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Coupling of Glycine: The activated oleic acid would then be coupled to the amino group of glycine to form Oleoyl-Glycine.
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Coupling to Lysine: The carboxyl group of Oleoyl-Glycine would be activated and subsequently coupled to the ε-amino group of Nα-Boc-L-lysine.
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Purification: The final product, N'-Boc-N-(Gly-Oleoyl)-Lys, would be purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Caption: Hypothetical workflow for the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lys.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
N'-Boc-N-(Gly-Oleoyl)-Lys can be incorporated into a peptide sequence during standard Boc-chemistry SPPS.
Materials:
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N'-Boc-N-(Gly-Oleoyl)-Lys
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Appropriate solid support resin (e.g., Merrifield resin)
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Other Boc-protected amino acids
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Coupling reagents (e.g., HBTU, HATU)
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Activating agent (e.g., DIPEA)
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Deprotection reagent (e.g., Trifluoroacetic acid in Dichloromethane)
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Solvents (e.g., DMF, DCM)
Protocol:
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Resin Preparation: The solid support resin is swelled in an appropriate solvent like DMF.
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First Amino Acid Coupling: The C-terminal amino acid of the desired peptide is coupled to the resin.
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Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM.
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Neutralization: The resin is neutralized with a base such as DIPEA.
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Coupling of N'-Boc-N-(Gly-Oleoyl)-Lys: N'-Boc-N-(Gly-Oleoyl)-Lys is pre-activated with a coupling reagent and DIPEA in DMF and then added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.
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Chain Elongation: Subsequent amino acids are coupled by repeating the deprotection, neutralization, and coupling steps.
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Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
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Purification: The crude lipopeptide is purified by reverse-phase HPLC.
Caption: Workflow for incorporating N'-Boc-N-(Gly-Oleoyl)-Lys into a peptide via SPPS.
Quantitative Data
As of the latest literature review, specific quantitative data (e.g., IC50, Ki, pharmacokinetic parameters) for peptides synthesized using N'-Boc-N-(Gly-Oleoyl)-Lys (CAS 2353409-71-7) are not extensively published in publicly accessible databases. The data that is available generally pertains to the broader class of lipidated peptides. The following table summarizes the expected impact of oleoyl lipidation on peptide pharmacokinetics based on general knowledge of this class of molecules.
| Parameter | Expected Change with Oleoyl Lipidation | Rationale |
| Half-life (t½) | Significant Increase | Binding to serum albumin reduces renal clearance. |
| Volume of Distribution (Vd) | Decrease | Sequestration in the plasma due to albumin binding. |
| Clearance (CL) | Significant Decrease | Reduced glomerular filtration rate due to increased size. |
| Bioavailability (Oral) | Generally Low (but potentially enhanced over non-lipidated peptide) | Lipophilicity may slightly improve absorption, but enzymatic degradation in the gut remains a challenge. |
Signaling Pathways and Logical Relationships
The primary mechanism by which N'-Boc-N-(Gly-Oleoyl)-Lys-modified peptides exert their extended action is through their interaction with serum albumin and subsequent modulation of their pharmacokinetic profile. This does not directly implicate a specific signaling pathway but rather a physiological transport and clearance pathway.
Caption: Pharmacokinetic pathway of a peptide modified with N'-Boc-N-(Gly-Oleoyl)-Lys.
Conclusion
N'-Boc-N-(Gly-Oleoyl)-Lys is a vital tool in the arsenal (B13267) of medicinal chemists and drug developers. Its function as a lipidating agent for peptides provides a reliable method to significantly improve their pharmacokinetic profiles, thereby enhancing their therapeutic efficacy. The Boc protection strategy allows for its seamless integration into standard solid-phase peptide synthesis workflows. As the field of peptide therapeutics continues to expand, and with the rise of novel modalities like PROTACs, the utility of specialized building blocks such as N'-Boc-N-(Gly-Oleoyl)-Lys is set to grow, paving the way for the development of more effective and patient-friendly peptide-based medicines. Further research documenting the specific quantitative effects and detailed applications of this particular compound will be invaluable to the scientific community.
References
- 1. Synthesis and bioactivity of a novel surfactin-based lipopeptide for mRNA delivery - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00404C [pubs.rsc.org]
- 2. N'-Boc-N-(Gly-Oleoyl)-Lys - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
